

# A Comparative Analysis of Creatine Citrate and Placebo on Athletic Performance

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## Compound of Interest

Compound Name: *Dicreatine citrate*

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This guide provides an objective comparison of the performance-enhancing effects of creatine citrate supplementation against a placebo, supported by experimental data from peer-reviewed studies. The following sections detail the quantitative outcomes, experimental methodologies, and relevant physiological pathways.

## Quantitative Data Summary

The following table summarizes the key performance changes observed in clinical trials comparing creatine citrate to a placebo.

Performance Metric	Creatine Citrate Group	Placebo Group	Study
Mean Power (Intermittent Handgrip Exercise)	Significant increase (p < 0.01)	No significant change	Jäger et al. (2008)[1][2][3][4]
Force (Intermittent Handgrip Exercise - First 2 Intervals)	Significant increase (p < 0.01)	No significant change	Jäger et al. (2008)[2][3][4]
Force (Intermittent Handgrip Exercise - Later Intervals)	No significant improvement	No significant change	Jäger et al. (2008)[2][3][4]
Ventilatory Threshold (VT)	16% improvement	10% improvement	Graef et al. (2009)[5][6]
Maximal Oxygen Consumption (VO2PEAK)	Significant improvement (similar to placebo)	Significant improvement	Graef et al. (2009)[5]
Time-to-Exhaustion at VO2PEAK	Significant improvement (similar to placebo)	Significant improvement	Graef et al. (2009)[5]
Total Work Done (TWD)	No significant change	No significant change	Graef et al. (2009)[5][6]

## Experimental Protocols

### Jäger et al. (2008): Effects on High-Intensity Intermittent Exercise

- Study Design: A double-blind, placebo-controlled, randomized study was conducted to assess the impact of oral creatine citrate and creatine pyruvate supplementation on exercise performance.[1][2][3][4]
- Participants: Healthy young athletes were recruited for the study. The creatine citrate group consisted of 16 participants.[2][4]

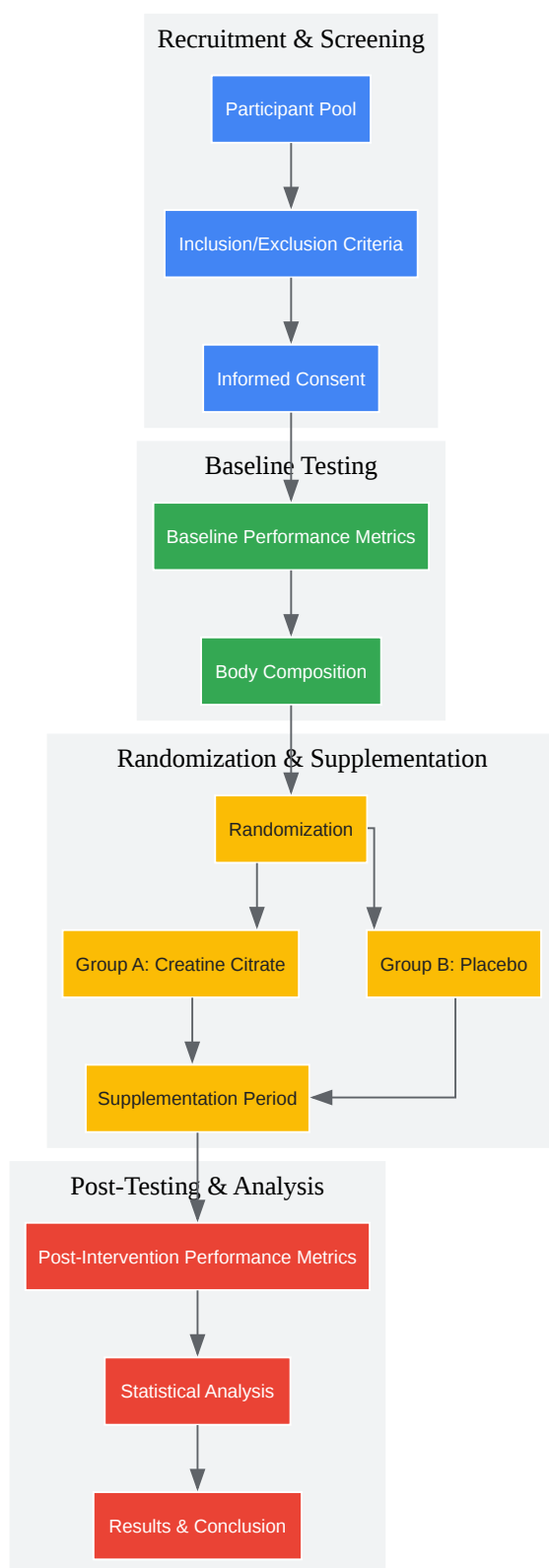
- **Supplementation Protocol:** Participants ingested 5 grams per day of either creatine citrate, creatine pyruvate, or a placebo for 28 days.[\[2\]](#)[\[4\]](#)
- **Performance Testing:** The primary outcome was performance during intermittent handgrip exercise of maximal intensity. This consisted of ten 15-second exercise intervals, each followed by a 45-second rest period.[\[2\]](#)[\[4\]](#) Performance was evaluated before (pre-test) and after (post-test) the 28-day supplementation period.[\[2\]](#)[\[4\]](#)

## Graef et al. (2009): Effects on Cardiorespiratory Fitness

- **Study Design:** A randomized controlled trial was implemented to determine the effects of high-intensity interval training (HIIT) combined with creatine supplementation on cardiorespiratory fitness and endurance performance.[\[5\]](#)
- **Participants:** Forty-three recreationally active college-aged men were randomly assigned to one of three groups: creatine citrate (n=16), placebo (n=17), or a control group (n=10).[\[5\]](#)
- **Supplementation and Training Protocol:** The creatine and placebo groups participated in four weeks of HIIT. The creatine group received 10 grams of creatine citrate per day for five days a week over the four-week period.[\[5\]](#)
- **Performance Testing:** Pre- and post-training assessments included a graded exercise test to determine maximal oxygen consumption (VO<sub>2</sub>PEAK), time-to-exhaustion at VO<sub>2</sub>PEAK (VO<sub>2</sub>PEAKTTE), and ventilatory threshold (VT).[\[5\]](#) A time to exhaustion ride at 110% of the maximum workload from the graded exercise test was used to calculate total work done (TWD).[\[5\]](#)

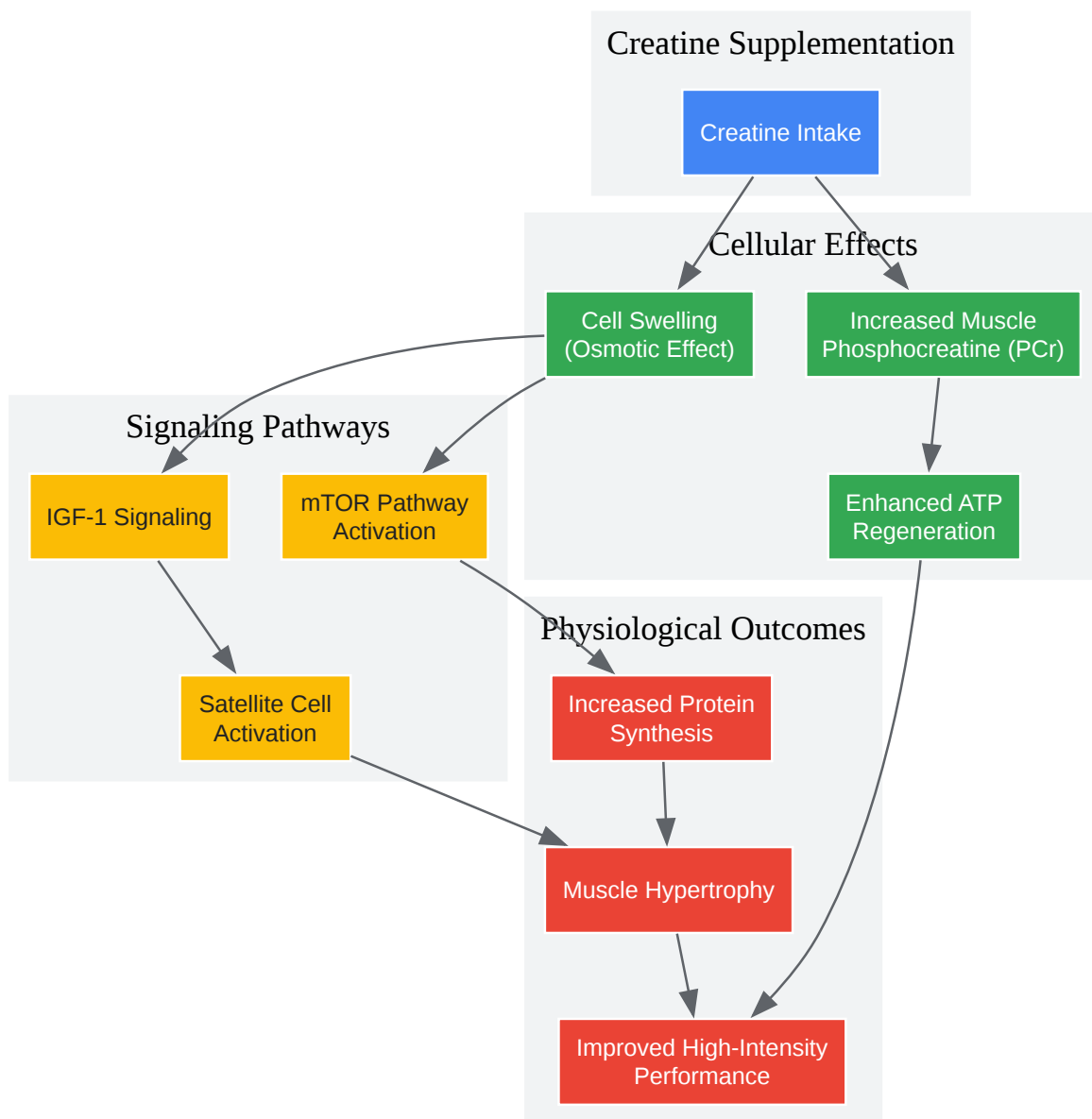
## Visualizations: Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for a supplementation study and the key signaling pathways influenced by creatine.



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Caption: A typical experimental workflow for a randomized controlled trial.



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Caption: Key signaling pathways influenced by creatine supplementation.

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